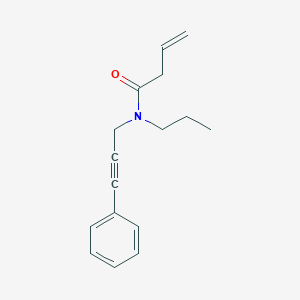![molecular formula C21H31N3O2 B3809152 N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(4-morpholinyl)propanamide](/img/structure/B3809152.png)
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(4-morpholinyl)propanamide
Vue d'ensemble
Description
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(4-morpholinyl)propanamide, commonly known as JNJ-193, is a synthetic compound used in scientific research. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
JNJ-193 acts as an antagonist at the dopamine D2 receptor, which is involved in the regulation of dopamine release in the brain. By blocking this receptor, JNJ-193 reduces the activity of dopamine in the brain, leading to its antipsychotic effects.
Biochemical and Physiological Effects
JNJ-193 has been shown to have significant effects on the dopamine system in the brain. It reduces the activity of dopamine, leading to its antipsychotic effects. Additionally, JNJ-193 has been shown to have effects on other neurotransmitter systems, such as the serotonin system, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of JNJ-193 is its selectivity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of JNJ-193 is its potential off-target effects on other neurotransmitter systems, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of JNJ-193. One potential area of research is the development of more selective compounds that target the dopamine D2 receptor with greater specificity. Additionally, further studies are needed to determine the potential therapeutic applications of JNJ-193, particularly in the treatment of schizophrenia and Parkinson's disease. Finally, more research is needed to understand the potential off-target effects of JNJ-193 on other neurotransmitter systems, which may have implications for its use as a research tool.
Applications De Recherche Scientifique
JNJ-193 has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic effects in animal models, making it a potential candidate for the treatment of schizophrenia. Additionally, JNJ-193 has been studied for its potential use in the treatment of Parkinson's disease due to its ability to act as a dopamine D2 receptor antagonist.
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-3-morpholin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c25-21(7-9-23-10-12-26-13-11-23)22-19-6-3-8-24(16-19)20-14-17-4-1-2-5-18(17)15-20/h1-2,4-5,19-20H,3,6-16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELDFMKQVLUKJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2)NC(=O)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[cyclohexyl(methyl)amino]-3-[3-({methyl[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3809076.png)
![2-(4-{5-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-yl]-1,2,4-oxadiazol-3-yl}phenyl)ethanol](/img/structure/B3809093.png)
![[4-(2,4-dimethoxyphenyl)pyridin-2-yl]methanol](/img/structure/B3809107.png)
![N-(4-fluorobenzyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B3809115.png)
![4-ethyl-5-({1-[(5-ethylpyridin-2-yl)methyl]piperidin-4-yl}methyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3809128.png)
![8-[(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3809134.png)
![N-(2-chlorobenzyl)-3-{1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinyl}propanamide](/img/structure/B3809141.png)
![ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B3809147.png)
![7-(4-isopropylbenzyl)-2-[3-(2-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3809154.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-(2-methoxyethyl)acetamide](/img/structure/B3809155.png)
![ethyl 1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B3809159.png)
![N-[2-(methylthio)phenyl]-N'-(tetrahydro-2H-pyran-2-ylmethyl)succinamide](/img/structure/B3809184.png)
![N-(5-chloro-2-methylphenyl)-N'-[1-(methylsulfonyl)piperidin-4-yl]malonamide](/img/structure/B3809188.png)